molecular formula C25H21NO5S B407448 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide CAS No. 329905-34-2

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide

Cat. No.: B407448
CAS No.: 329905-34-2
M. Wt: 447.5g/mol
InChI Key: SUCBVQHGYIMUHJ-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a benzofuran ring, a benzoyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate acetylating agent.

    Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.

    Benzoylation: The final step involves the benzoylation of the sulfonamide derivative using benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide can be compared with similar compounds such as:

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide: Differing by the presence of a nitro group instead of a benzoyl group.

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide: Differing by the presence of a nitrophenyl group.

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide: Differing by the presence of a naphthalene ring instead of a benzoyl group.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO5S, with a molecular weight of approximately 461.53 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer proliferation. For instance, studies have shown that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells .
  • Antioxidant Activity : The presence of the benzofuran structure suggests potential antioxidant properties, which can protect cells from oxidative stress and inflammation.
  • Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases .

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives:

  • Study on Glioblastoma : A series of thiosemicarbazones derived from benzofuran exhibited potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. These compounds caused significant morphological changes indicative of apoptosis, such as chromatin condensation and cell shrinkage .
  • RET Kinase Inhibition : Research has shown that some benzamide derivatives effectively inhibit RET kinase activity, which is implicated in various cancers. For example, a compound structurally similar to this compound demonstrated moderate to high potency in ELISA-based kinase assays .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented:

  • In Vitro Studies : Benzofuran derivatives have shown significant antibacterial activity against a range of pathogens. For instance, certain derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Data Summary

Activity Compound Target/Mechanism Reference
AnticancerThiosemicarbazones derived from benzofuranInduction of apoptosis in cancer cells
RET Kinase InhibitionBenzamide derivativesInhibition of RET kinase
AntimicrobialBenzofuran derivativesBroad-spectrum antibacterial activity

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-16-9-12-21(13-10-16)32(29,30)26(25(28)19-7-5-4-6-8-19)20-11-14-23-22(15-20)24(17(2)27)18(3)31-23/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCBVQHGYIMUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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